molecular formula C17H15N5O5S B2554480 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-nitrophenyl)acetamide CAS No. 900005-60-9

2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-nitrophenyl)acetamide

Cat. No. B2554480
CAS RN: 900005-60-9
M. Wt: 401.4
InChI Key: VSXLLWFJSSNDQT-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrido[2,3-d]pyrimidin, which is a type of heterocyclic compound . The pyrimidine ring system, which is part of the larger pyrido[2,3-d]pyrimidin system, is a key component of many important biomolecules, including the nucleic acids DNA and RNA.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrido[2,3-d]pyrimidin ring system, along with a thioacetamide group and a nitrophenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure. For example, the presence of the nitrophenyl group might make this compound more polar, and therefore more soluble in polar solvents .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds incorporating pyrido[2,3-d]pyrimidin-5-yl moiety have been synthesized and evaluated for their antimicrobial properties. For example, Bondock et al. (2008) conducted a study on the synthesis of new heterocycles incorporating antipyrine moiety, which showed antimicrobial activity. This suggests that compounds with a pyrido[2,3-d]pyrimidine core could be potential candidates for developing new antimicrobial agents (Bondock et al., 2008).

Radioligand Imaging

Another research application of structurally complex molecules similar to the one is in radioligand imaging for the translocator protein (18 kDa) with PET. Dollé et al. (2008) discussed the radiosynthesis of a selective radioligand for imaging the translocator protein, indicating the potential of such compounds in diagnostic imaging and research into neurological and psychiatric disorders (Dollé et al., 2008).

Diuretic, Natriuretic, and Kaliuretic Activities

Monge et al. (1993) explored the diuretic, natriuretic, and kaliuretic activities of 2-aryl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one derivatives in male Wistar rats, indicating the utility of such compounds in renal and cardiovascular research (Monge et al., 1993).

Anticonvulsant Agents

Thioacetamide derivatives synthesized from 4,6-dimethyl-2-thiopyrimidine have been investigated as possible anticonvulsants, suggesting the application of pyrido[2,3-d]pyrimidin-5-yl derivatives in neurological research and therapy development (Severina et al., 2020).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the specific biological target it interacts with. Without more information, it’s difficult to speculate on the mechanism of action .

Future Directions

The future directions for research on this compound would depend on its intended use. If it were a potential drug, for example, future research might focus on testing its efficacy and safety in preclinical and clinical trials .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-nitrophenyl)acetamide' involves the reaction of 3-nitroaniline with ethyl chloroacetate to form ethyl 3-nitrophenylacetate. This intermediate is then reacted with thiosemicarbazide to form ethyl 2-(3-nitrophenyl)hydrazinecarboxylate. The hydrazinecarboxylate is then reacted with 1,3-dimethylbarbituric acid to form the desired compound.", "Starting Materials": [ "3-nitroaniline", "ethyl chloroacetate", "thiosemicarbazide", "1,3-dimethylbarbituric acid" ], "Reaction": [ "Step 1: React 3-nitroaniline with ethyl chloroacetate in the presence of a base to form ethyl 3-nitrophenylacetate.", "Step 2: React ethyl 3-nitrophenylacetate with thiosemicarbazide in the presence of a base to form ethyl 2-(3-nitrophenyl)hydrazinecarboxylate.", "Step 3: React ethyl 2-(3-nitrophenyl)hydrazinecarboxylate with 1,3-dimethylbarbituric acid in the presence of a base to form the desired compound '2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-nitrophenyl)acetamide'." ] }

CAS RN

900005-60-9

Product Name

2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-nitrophenyl)acetamide

Molecular Formula

C17H15N5O5S

Molecular Weight

401.4

IUPAC Name

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(3-nitrophenyl)acetamide

InChI

InChI=1S/C17H15N5O5S/c1-20-15-14(16(24)21(2)17(20)25)12(6-7-18-15)28-9-13(23)19-10-4-3-5-11(8-10)22(26)27/h3-8H,9H2,1-2H3,(H,19,23)

InChI Key

VSXLLWFJSSNDQT-UHFFFAOYSA-N

SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

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